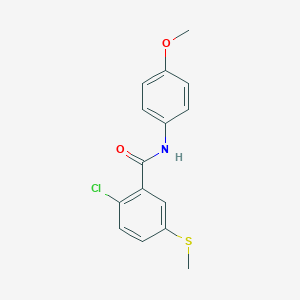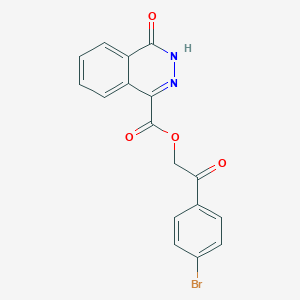
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide, also known as NSC-631570, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has demonstrated promising results in preclinical studies, showing potential as a therapeutic agent for various types of cancer.
作用机制
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide exerts its anti-tumor activity through multiple mechanisms. It has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of many oncogenic proteins. In addition, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been shown to inhibit the migration and invasion of cancer cells, inhibit the formation of blood vessels, and enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
实验室实验的优点和局限性
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also demonstrated potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, there are also limitations to using N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide. One area of research is to further elucidate its mechanism of action and identify the specific targets that it inhibits. This information could be used to design more effective therapeutic agents that target specific pathways involved in cancer development and progression. Another area of research is to investigate the potential of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide in humans, which could lead to its eventual approval as a therapeutic agent for cancer.
合成方法
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide can be synthesized through a multistep process that involves the reaction of indoline-5-sulfonamide with methylsulfonyl chloride, followed by the reaction with N-methyl-phenylamine. The resulting compound is then purified through various chromatographic techniques to obtain a pure product.
科学研究应用
N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that N-methyl-1-(methylsulfonyl)-N-phenyl-5-indolinesulfonamide has potent anti-tumor activity against various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
属性
分子式 |
C16H18N2O4S2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-methyl-1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(14-6-4-3-5-7-14)24(21,22)15-8-9-16-13(12-15)10-11-18(16)23(2,19)20/h3-9,12H,10-11H2,1-2H3 |
InChI 键 |
JASKSOHNYMOYHP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)




![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)


![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)